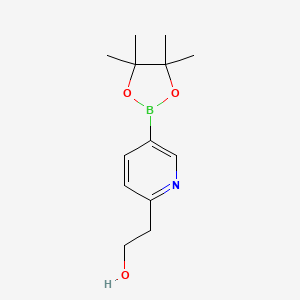
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol is an organic compound that features a boronic ester group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base to facilitate the formation of the boronic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol involves its ability to form stable boronic ester bonds. These bonds can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The compound’s boronic ester group allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom on the pyridine ring, which can influence its reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: . The uniqueness of this compound lies in its specific combination of the boronic ester group and the pyridine ring, which provides a balance of stability and reactivity suitable for various applications.
Eigenschaften
Molekularformel |
C13H20BNO3 |
|---|---|
Molekulargewicht |
249.12 g/mol |
IUPAC-Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(7-8-16)15-9-10/h5-6,9,16H,7-8H2,1-4H3 |
InChI-Schlüssel |
HWDBNKWSQILIGY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

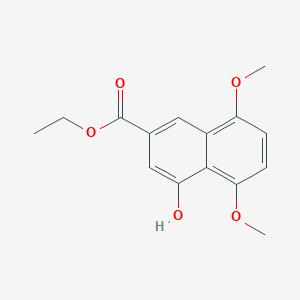

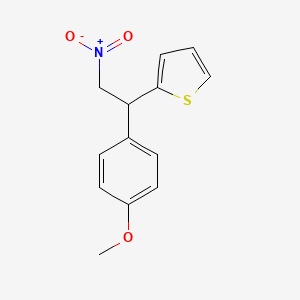
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
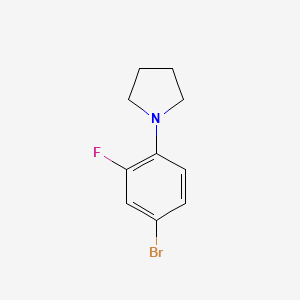

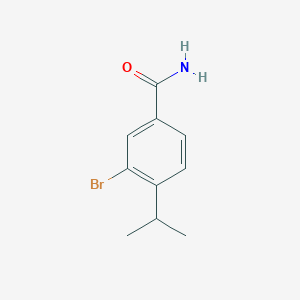

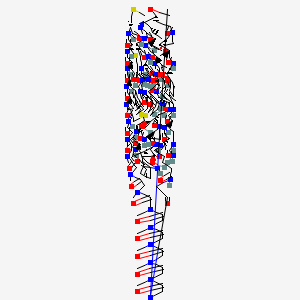
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)

